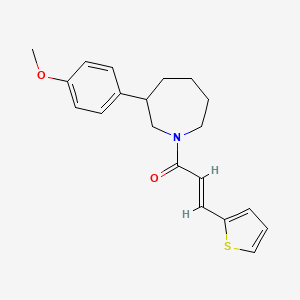
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly known as MTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTM is a synthetic compound that belongs to the family of azepane derivatives, which are known for their diverse biological activities.
作用機序
MTM exerts its biological effects by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MTM increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MTM has been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin, which can have a positive impact on mood and behavior.
Biochemical and Physiological Effects:
MTM has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to modulate neurotransmitter systems. MTM has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using MTM in lab experiments is its potent biological activity and selectivity for AChE inhibition. Additionally, MTM is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using MTM in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MTM, including:
1. Investigating the potential of MTM as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring the structure-activity relationship of MTM and its analogs to develop more potent and selective AChE inhibitors.
3. Investigating the potential of MTM as a lead compound for the development of novel drugs for the treatment of other diseases, such as cancer and inflammation.
4. Studying the pharmacokinetics and pharmacodynamics of MTM in vivo to better understand its therapeutic potential and limitations.
Conclusion:
MTM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTM has been shown to possess potent antioxidant and anti-inflammatory properties, as well as the ability to improve cognitive function and memory. Although there are some limitations to using MTM in lab experiments, its potent biological activity and selectivity for AChE inhibition make it a promising compound for future research.
合成法
MTM is synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 1,6-dibromohexane to form a dibromoamide intermediate. The intermediate is then subjected to a reductive amination reaction with 2-thiophenecarboxaldehyde to form the final product, MTM.
科学的研究の応用
MTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis. One of the most promising applications of MTM is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MTM has been shown to possess potent antioxidant and anti-inflammatory properties, which can help prevent the oxidative stress and inflammation associated with these diseases.
特性
IUPAC Name |
(E)-1-[3-(4-methoxyphenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRAQGKWXRPLU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

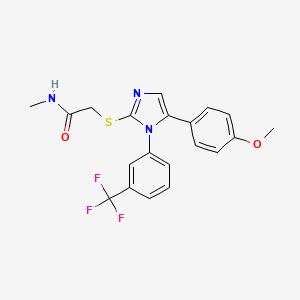
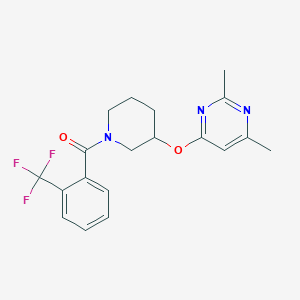

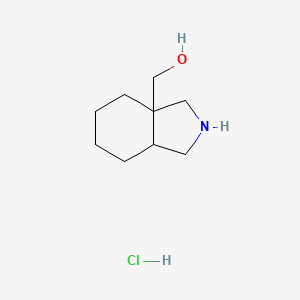
![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)

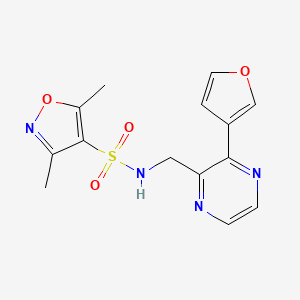
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)

![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)